titanium methacrylate triisopropoxide
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Overview
Description
titanium methacrylate triisopropoxide is a coordination compound that features titanium in its +4 oxidation state. This compound is notable for its unique combination of ligands, which include 2-methylprop-2-enoate and propan-2-olate. These ligands contribute to the compound’s stability and reactivity, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of titanium methacrylate triisopropoxide typically involves the reaction of titanium tetrachloride with 2-methylprop-2-enoic acid and propan-2-ol. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The general reaction scheme is as follows:
TiCl4+CH2=C(CH3)COOH+CH3CHOHCH3→Ti(OCH(CH3)CH3)(O2CCH2C(CH3)=CH2)2+4HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: titanium methacrylate triisopropoxide can undergo various types of chemical reactions, including:
Oxidation: The titanium center can be further oxidized under specific conditions.
Reduction: The compound can be reduced to lower oxidation states of titanium.
Substitution: Ligands can be replaced by other coordinating species.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Ligand exchange reactions using different carboxylic acids or alcohols.
Major Products Formed:
Oxidation: Higher oxidation state titanium compounds.
Reduction: Lower oxidation state titanium compounds.
Substitution: New titanium coordination complexes with different ligands.
Scientific Research Applications
titanium methacrylate triisopropoxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in polymerization reactions and organic synthesis.
Biology: Investigated for its potential use in bio-compatible materials and drug delivery systems.
Medicine: Explored for its anti-cancer properties and as a component in medical implants.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites.
Mechanism of Action
The mechanism by which titanium methacrylate triisopropoxide exerts its effects involves the coordination of the titanium center with various substrates. The titanium atom acts as a Lewis acid, facilitating the activation of substrates and promoting various chemical transformations. The specific pathways and molecular targets depend on the nature of the ligands and the reaction conditions.
Comparison with Similar Compounds
Titanium(4+) tetrapropan-2-olate: Similar in structure but lacks the 2-methylprop-2-enoate ligand.
Titanium(4+) 2-(bis(2-hydroxyethyl)amino)ethanolate propan-2-olate (1/2/2): Contains different ligands, leading to distinct reactivity and applications.
Titanium(4+) octadecanoate propan-2-olate (1/1/3): Features a longer chain carboxylate ligand, affecting its solubility and reactivity.
Uniqueness: titanium methacrylate triisopropoxide is unique due to the presence of both 2-methylprop-2-enoate and propan-2-olate ligands. This combination imparts specific reactivity and stability, making it suitable for specialized applications in catalysis and materials science.
Biological Activity
Titanium methacrylate triisopropoxide (TMT) is a coordination compound that has garnered attention for its unique biological properties, particularly in the fields of biomedicine and materials science. This article explores the biological activity of TMT, focusing on its antibacterial, cytotoxic, and potential therapeutic effects.
Chemical Structure and Properties
TMT is characterized by the presence of titanium in its +4 oxidation state, coordinated with methacrylate and isopropoxide ligands. This structure contributes to its stability and reactivity, making it suitable for various applications including drug delivery systems and as a biomaterial in tissue engineering.
Compound | Key Features | Uniqueness |
---|---|---|
This compound | Coordination compound with methacrylate and isopropoxide ligands | Specific reactivity patterns due to unique ligand arrangement |
Titanium(IV) dithiophenolate complex | Exhibits antibacterial and cytotoxic activities | Ability to bind DNA and therapeutic effects against liver damage |
Antibacterial Activity
Research has demonstrated that TMT exhibits significant antibacterial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that it could be utilized in developing antimicrobial coatings or treatments. The mechanism of action involves the disruption of bacterial cell membranes, leading to cell lysis.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of TMT in relation to human cells. In vitro studies indicated that TMT can induce apoptosis in cancer cell lines, such as HepG2 (liver cancer cells). The compound's ability to bind with DNA suggests a potential mechanism for its anticancer activity.
- Case Study : A study involving TMT showed a dose-dependent increase in cytotoxicity against HepG2 cells, with IC50 values indicating significant effectiveness at lower concentrations.
Therapeutic Applications
The therapeutic potential of TMT extends beyond its antibacterial and cytotoxic properties. It has been investigated for use in drug delivery systems due to its ability to form stable complexes with pharmaceutical agents. Furthermore, TMT's interaction with polymeric materials has led to advancements in creating bioactive surfaces for implants.
- Research Findings : A study found that titanium infiltration into PMMA (polymethyl methacrylate) brushes using TMT resulted in enhanced mechanical properties and biocompatibility, indicating its potential for use in biomedical applications.
Properties
IUPAC Name |
2-methylprop-2-enoate;propan-2-olate;titanium(4+) |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.3C3H7O.Ti/c1-3(2)4(5)6;3*1-3(2)4;/h1H2,2H3,(H,5,6);3*3H,1-2H3;/q;3*-1;+4/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAUHLUAUFQHBM-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(=C)C(=O)[O-].[Ti+4] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O5Ti |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572522 |
Source
|
Record name | Titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18327-72-5 |
Source
|
Record name | Titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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